molecular formula C7H13NO2S2 B13107299 Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 20821-67-4

Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate

Cat. No.: B13107299
CAS No.: 20821-67-4
M. Wt: 207.3 g/mol
InChI Key: ATPHMKMRECAICC-UHFFFAOYSA-N
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Description

[ Note: The following is a generic template. Specific details on applications, mechanism of action, and research value must be obtained from reliable scientific sources and inserted here.] Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate is a high-purity synthetic organic compound intended for research and development purposes in a controlled laboratory environment. It serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules containing sulfur and nitrogen heteroatoms. Its specific applications may include its use as an intermediate in medicinal chemistry for the discovery of new therapeutic agents, or in materials science for the development of novel functional materials. Researchers value this compound for its potential reactivity, which allows for further functionalization and exploration of structure-activity relationships. Its mechanism of action is highly dependent on the specific research context and final target molecule. Handling Note: This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption.

Properties

CAS No.

20821-67-4

Molecular Formula

C7H13NO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

ethyl 2-(dimethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C7H13NO2S2/c1-4-10-6(9)5-12-7(11)8(2)3/h4-5H2,1-3H3

InChI Key

ATPHMKMRECAICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(=S)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate typically involves two key steps:

  • Formation of the ethyl acetate-derived thioester intermediate.
  • Introduction of the dimethylcarbamothioyl substituent via nucleophilic substitution or addition reactions involving thiocarbamoyl reagents.

This compound belongs to a class of organosulfur compounds where sulfur acts as a linker between an ester and a thiocarbamoyl group.

Preparation of Ethyl Acetate Thioester Intermediate

Ethyl acetate derivatives are commonly prepared by esterification or by substitution reactions on ethyl acetate or its activated derivatives.

Common methods include:

The ethyl acetate moiety in the target compound is often introduced via ethyl bromoacetate or ethyl chloroacetate as electrophilic precursors that react with sulfur nucleophiles.

Introduction of the Dimethylcarbamothioyl Group

The dimethylcarbamothioyl group (–N(C H3)2–C=S) is introduced through reactions involving thiocarbamoyl reagents or their equivalents. Typical synthetic routes include:

These reactions are generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often with a base like triethylamine to neutralize the released acid.

Representative Preparation Method

A representative synthetic route for this compound is as follows:

Step Reagents & Conditions Description
1 Ethyl bromoacetate + sodium hydrosulfide (NaSH) in ethanol, reflux Formation of ethyl thioacetate intermediate
2 Dimethylthiocarbamoyl chloride + base (e.g., triethylamine) in DMF, 0–25°C Introduction of dimethylcarbamothioyl group by nucleophilic substitution at sulfur
3 Workup with aqueous extraction and purification by distillation or chromatography Isolation of pure this compound

This method provides a high yield and purity of the target compound, with careful control of temperature to avoid side reactions.

Analytical and Purification Considerations

  • Purification: Due to the presence of sulfur and carbamothioyl groups, purification is often achieved by column chromatography on silica gel or by fractional distillation under reduced pressure.
  • Characterization: The product is characterized by NMR (both ^1H and ^13C), IR spectroscopy showing characteristic C=S stretching (~1200–1400 cm^-1), and mass spectrometry confirming the molecular ion.

Research Findings and Optimization

  • Catalysis: Some studies have explored transition metal catalysis (e.g., gold or copper catalysts) to facilitate thiocarbamoylation reactions, improving selectivity and yield.
  • Reaction Conditions: Lower temperatures and controlled addition rates of reagents minimize side reactions such as over-alkylation or polymerization.
  • Solvent Effects: Polar aprotic solvents enhance nucleophilicity of sulfur and stabilize intermediates, improving reaction kinetics.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct nucleophilic substitution Ethyl bromoacetate + NaSH Dimethylthiocarbamoyl chloride, base 0–25°C, DMF High selectivity, good yield Requires moisture-free conditions
Thiocarbamoyl transfer reagents Thioester intermediate + dimethylthiocarbamoyl disulfide Base, aprotic solvent Room temp to mild heating Mild conditions, fewer side products Availability of reagents
Catalytic methods Ethyl acetate derivatives + thiocarbamoyl precursors Au or Cu catalysts Variable, often mild Improved efficiency, selectivity Catalyst cost, need for optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters and esters.

Scientific Research Applications

Ethyl2-((dimethylcarbamothioyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl2-((dimethylcarbamothioyl)thio)acetate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the active dimethylcarbamothioyl moiety, which can then interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Ethyl [(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
  • Structure : Features a benzoxazole ring substituted with chlorine and a sulfanyl-linked ethyl acetate group.
  • Synthesis: Derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide and subsequent reaction with ethyl chloroacetate .
  • Applications : Intermediate for antimicrobial agents due to the electron-withdrawing chlorine substituent, which enhances electrophilic reactivity .
Ethyl 2-[3-(Diethylcarbamoylsulfanyl)phenyl]acetate
  • Structure : Contains a phenyl ring with a diethylcarbamoyl-sulfanyl substituent.
  • Safety : Requires stringent handling measures (e.g., ventilation, protective gloves) due to toxicity risks, a common trait among sulfanyl acetates .
Ethyl 2-{[7-Fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate
  • Structure: Integrates a fluorine-substituted thiochromenone ring and a triazole group.
  • Applications : Demonstrates antifungal activity attributed to the electron-deficient fluorine atom and triazole’s hydrogen-bonding capacity .
  • Key Difference: The fused thiochromenone system enhances planar rigidity, contrasting with the flexible dimethylcarbamothioyl group in the target compound.
Ethyl (Benzhydrylsulfanyl)acetate
  • Structure : Includes a benzhydryl (diphenylmethyl) group attached via sulfanyl.
  • Properties : The bulky benzhydryl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less hindered analogues .

Biological Activity

Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thioamide functional group, which is known to influence its reactivity and biological interactions. The compound can be represented as follows:

C5H10N2S3\text{C}_5\text{H}_{10}\text{N}_2\text{S}_3

This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluating the compound's efficacy against several pathogens found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Candida albicans1270 µg/mL

The results indicate that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study focusing on various fungal isolates indicated that the compound effectively inhibited the growth of pathogenic fungi.

Table 2: Antifungal Activity Against Common Fungal Pathogens

FungusInhibition Percentage (%)IC50 (µg/mL)
Candida albicans64.1102.01
Aspergillus niger59.485.5
Fusarium sambucinum47.2120.0

These findings suggest that this compound could be developed as a treatment option for fungal infections, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research involving human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells, suggesting its role as a therapeutic agent.

Case Study: MCF-7 Breast Cancer Cells

In a controlled study using MCF-7 breast cancer cells, treatment with this compound resulted in significant cell death:

  • Early Apoptosis: 17.3%
  • Late Apoptosis: 26.43%
  • Necrosis: 3.16%

The IC50 value was determined to be approximately 102.01 µg/mL, indicating a potent effect at relatively low concentrations .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis in microbial cells.
  • Disruption of cell membrane integrity , leading to cell lysis.
  • Induction of apoptotic pathways in cancer cells through caspase activation.

These mechanisms highlight the compound's potential as a multi-target agent in therapeutic applications.

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